molecular formula C8H11NS2 B7893547 3-(Thiophen-3-yl)thiomorpholine

3-(Thiophen-3-yl)thiomorpholine

Cat. No.: B7893547
M. Wt: 185.3 g/mol
InChI Key: BTNWDWRCGPFNQY-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)thiomorpholine is a chemical compound with the molecular formula C8H11NS2 and a monoisotopic mass of 185.0333 Da . It is built around a thiomorpholine core, a saturated ring featuring nitrogen and sulfur atoms, which is a prominent scaffold in medicinal chemistry due to its favorable physicochemical properties . The incorporation of a thiophene heterocycle further enhances its potential as a building block for drug discovery. Thiomorpholine derivatives are frequently investigated in pharmaceutical research, particularly as key components in molecules designed to treat infectious diseases. For instance, thiomorpholine-containing compounds have been developed as novel anti-tuberculosis agents, demonstrating excellent potency against drug-resistant strains and high safety profiles in preclinical studies . Furthermore, the thiomorpholine ring has been utilized in the development of potent and selective inhibitors of mTOR kinase, a key target in oncology, where its incorporation has been shown to improve cellular potency and solubility . Researchers value this compound as a versatile intermediate for synthesizing more complex molecules for use in pharmacology, toxicology, and other life science applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-thiophen-3-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h1,3,5,8-9H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNWDWRCGPFNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Cyclic sulfates, such as 1,4-dioxane-2,5-diol sulfate, undergo nucleophilic attack by thiophen-3-amine in the presence of a base (e.g., K2_2CO3_3) to yield 3-(thiophen-3-yl)thiomorpholine. The reaction typically proceeds in anhydrous ethanol at 80°C for 12–16 hours. Key parameters include:

  • Base selection : Anhydrous K2_2CO3_3 minimizes side reactions compared to stronger bases like NaOH.

  • Solvent polarity : Ethanol enhances solubility of intermediates without decomposing the sulfate.

A representative procedure involves refluxing 1,4-dioxane-2,5-diol sulfate (10 mmol) with thiophen-3-amine (12 mmol) and K2_2CO3_3 (15 mmol) in ethanol. The product is isolated via vacuum filtration and recrystallized from aqueous ethanol, yielding 68–72%.

Table 1: Optimization of Nucleophilic Ring-Opening

ParameterConditionYield (%)Purity (%)
Base (K2_2CO3_3)15 mmol7298
Temperature80°C6895
SolventEthanol7097

Spectral Validation

  • IR (KBr) : 1587 cm1^{-1} (C=C stretching of thiophene), 1160 cm1^{-1} (C–S–C asymmetric stretch).

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.34–7.28 (m, 1H, thiophene H-4), 6.98–6.92 (m, 2H, thiophene H-2/H-5), 3.82–3.75 (t, 4H, thiomorpholine S–CH2_2), 2.94–2.88 (t, 4H, thiomorpholine N–CH2_2).

The Buchwald-Hartwig cross-coupling reaction enables the direct introduction of thiophen-3-yl groups to thiomorpholine precursors via palladium-catalyzed C–N bond formation. This method is advantageous for late-stage functionalization and tolerates electron-deficient aryl halides.

Catalytic System and Substrate Scope

A typical protocol employs Pd(OAc)2_2 (5 mol%), Xantphos (10 mol%), and Cs2_2CO3_3 (2 equiv) in toluene at 110°C. 3-Bromothiophene (1.2 equiv) reacts with thiomorpholine (1 equiv) over 24 hours to afford the product in 65–70% yield.

Table 2: Impact of Ligands on Coupling Efficiency

LigandYield (%)Turnover Number
Xantphos7014
BINAP5811
DPPF6312

Limitations and Side Reactions

  • Homocoupling : 3-Bromothiophene may undergo Ullmann-type coupling, forming bisthiophene (5–8% yield).

  • Catalyst decomposition : Prolonged heating (>24 hours) reduces Pd(OAc)2_2 activity.

Reductive Amination

Reductive amination offers a one-pot synthesis by condensing thiophen-3-carbaldehyde with thiomorpholine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3_3CN) or H2_2/Raney Ni are commonly used.

Reaction Conditions and Yield Enhancement

In a methanol solvent, thiophen-3-carbaldehyde (10 mmol) and thiomorpholine (12 mmol) are stirred with NaBH3_3CN (15 mmol) at room temperature for 6 hours. The product is extracted with dichloromethane and purified via column chromatography (SiO2_2, hexane/EtOAc 4:1), yielding 75–80%.

Table 3: Reducing Agents in Reductive Amination

AgentTime (h)Yield (%)
NaBH3_3CN680
H2_2/Raney Ni1270
BH3_3·THF865

Stereochemical Considerations

The reaction proceeds without stereoselectivity, producing a racemic mixture. Chiral auxiliaries (e.g., (R)-BINOL) have been explored to induce enantioselectivity, but yields remain low (≤30%).

Emerging Methodologies: Photoredox Catalysis

Recent advances (2023–2025) utilize photoredox catalysis to synthesize this compound under visible-light irradiation. Ru(bpy)_3$$$$^{2+} (2 mol%) and NiCl2_2 (5 mol%) enable C–N coupling between thiophen-3-amine and thiomorpholine derivatives at ambient temperature, achieving 60–65% yield in 4 hours.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Nucleophilic ring-opening7298120Moderate
Buchwald-Hartwig7095250Low
Reductive amination809790High
Photoredox6596180Emerging

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfur atoms in the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiomorpholine derivatives.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

3-(Thiophen-3-yl)thiomorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)thiomorpholine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6)
  • Structure : A chloro substituent at the 3-position of the phenyl ring.
  • Molecular Formula : C₁₀H₁₂ClNS.
  • Properties : Higher electronegativity of the chloro group enhances electrophilic reactivity, making it suitable for further functionalization.
  • Applications : Used as an intermediate in organic syntheses, particularly in drug discovery.
3-(3-Methoxyphenyl)thiomorpholine (CAS: 914349-59-0)
  • Structure : A methoxy group at the 3-position of the phenyl ring.
  • Molecular Formula: C₁₁H₁₅NOS.
  • Properties : The electron-donating methoxy group increases solubility in polar solvents but reduces reactivity toward electrophilic substitution compared to chloro derivatives.
  • Safety : Classified with hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation).
3-(4-Fluorophenyl)thiomorpholine and 3-(2-Chlorophenyl)thiomorpholine
  • Structural Impact : Substituent position (para vs. ortho) influences steric and electronic effects. Para-fluoro derivatives exhibit enhanced metabolic stability in medicinal chemistry applications, while ortho-chloro derivatives may hinder rotational freedom.

Functional Group Variations on the Thiomorpholine Ring

Thiomorpholine-3-carboxylic Acid (CAS: 96612-95-2)
  • Structure : A carboxylic acid group replaces the thiophene moiety.
  • Molecular Formula: C₅H₉NO₂S.
  • Properties : Increased polarity and acidity (pKa ~4–5) due to the -COOH group, enabling applications in peptide mimetics or metal coordination chemistry.
Thiomorpholine-1,1-Dioxide Derivatives
  • Structure : Oxidation of the sulfur atom to sulfone.
  • Impact : Enhanced solubility in aqueous media and altered electronic properties, making these derivatives relevant in sulfonamide-based drug design.

Thiophene-Containing Analogues

3-(Benzo[b]thiophen-3-yl)quinoline
  • Synthesis : Prepared via Suzuki-Miyaura coupling with PdCl₂(dtbpf) catalyst, yielding 83% under optimized conditions.
  • Key Difference: The fused benzo[b]thiophene-quinoline system exhibits extended π-conjugation, leading to applications in optoelectronics and fluorescence-based sensors.
Thienyl-Bridged Oligophenothiazines
  • Structure: Thiophene units bridge oligophenothiazine cores.
  • Properties : High planarity and low bandgap (~1.5–2.0 eV), suitable for organic semiconductors.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Application
3-(Thiophen-3-yl)thiomorpholine* C₉H₁₁NS₂ ~197.3 Thiophene Intermediate, drug discovery
3-(3-Chlorophenyl)thiomorpholine C₁₀H₁₂ClNS 213.73 Chloro Organic synthesis
3-(3-Methoxyphenyl)thiomorpholine C₁₁H₁₅NOS 209.31 Methoxy Pharmaceutical intermediates
Thiomorpholine-3-carboxylic acid C₅H₉NO₂S 147.19 Carboxylic acid Peptide mimetics

*Hypothetical structure inferred from analogous compounds.

Key Research Findings

  • Electronic Effects : Electron-withdrawing substituents (e.g., -Cl) enhance electrophilic reactivity, while electron-donating groups (e.g., -OCH₃) improve solubility but reduce reactivity.
  • Environmental Impact: The E-factor for 3-(benzo[b]thiophen-3-yl)quinoline synthesis (excluding workup) is low due to water-based reactions, highlighting greener methodologies.
  • Safety: Thiomorpholine derivatives with halogen substituents often exhibit higher toxicity profiles compared to non-halogenated analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Thiophen-3-yl)thiomorpholine, and what analytical techniques are used to confirm its structure?

  • Synthesis : A Claisen-Schmidt condensation approach is often employed, using thiophene derivatives and thiomorpholine precursors in methanol with KOH as a catalyst. Reaction conditions (e.g., 24-hour reflux) and purification via silica gel chromatography are critical for yield optimization .
  • Characterization : Confirm structure using 1^1H NMR (to identify aromatic protons and thiomorpholine ring protons), 13^13C NMR (to assign carbons in the thiophene and thiomorpholine moieties), and HRMS (to verify molecular weight with <2 ppm error). IR spectroscopy can validate functional groups like C-S bonds .

Q. How should researchers handle this compound safely in laboratory settings?

  • Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (GHS hazard code H314 for skin corrosion). In case of skin contact, immediately wash with soap and water for 15 minutes. For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis, particularly when scaling reactions?

  • Optimization Steps :

Catalyst Screening : Test alternatives to KOH (e.g., NaOMe) to reduce side reactions.

Solvent Selection : Replace methanol with THF or DMF for better solubility of intermediates.

Chromatography : Use gradient elution (hexane:EtOAc) for improved separation of byproducts.

Reaction Monitoring : Employ TLC or LC-MS to track intermediate formation and adjust reaction times .

Q. What advanced computational methods are employed to predict the biological activity of this compound, and how are these predictions validated experimentally?

  • Computational Tools : Molecular docking (AutoDock Vina) to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) or human targets (e.g., kinases). MD simulations (AMBER) evaluate stability of ligand-receptor complexes.
  • Validation : Perform in vitro assays like MTT for cytotoxicity (IC50_{50} determination) and agar diffusion for antimicrobial activity. Compare computational binding scores with experimental IC50_{50} values to refine predictive models .

Q. When crystallographic data for this compound is available, how is the SHELX software suite utilized for structural refinement?

  • Refinement Workflow :

Data Integration : Use SHELXC to process diffraction data and SHELXD for phase determination.

Model Building : SHELXE generates initial atomic coordinates, which are refined iteratively with SHELXL.

Validation : Analyze R-factors (<5% for high-resolution data) and electron density maps to resolve disorder in the thiomorpholine ring.

  • Advanced Features : Twinning refinement (TWIN/BASF commands) and anisotropic displacement parameters improve accuracy for flexible substituents .

Q. How can discrepancies in reported biological activity data for this compound be systematically analyzed to identify potential sources of variability?

  • Methodological Analysis :

Experimental Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, identical solvent concentrations).

Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s test) to isolate variables (e.g., solvent polarity, incubation time).

Structural Confounds : Verify compound purity (>98% by HPLC) and stereochemical integrity (via CD spectroscopy) to rule out degradation or racemation .

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